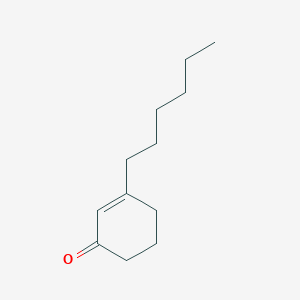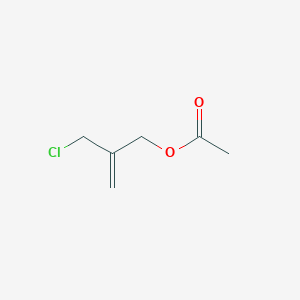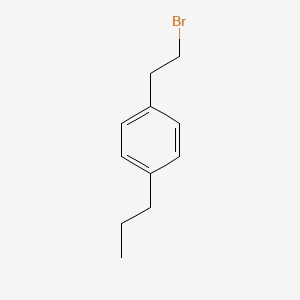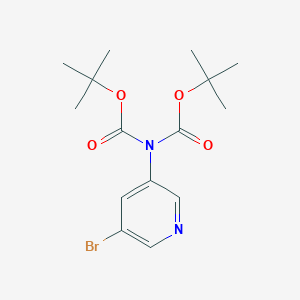
5-bromo-3-(N,N-bis-boc-amino)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-3-(N,N-bis-boc-amino)pyridine is a chemical compound that belongs to the class of pyridines. This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and two tert-butoxycarbonyl (Boc) protecting groups attached to the amino group at the 3-position. The Boc groups are commonly used in organic synthesis to protect amines from unwanted reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(N,N-bis-boc-amino)pyridine typically involves the following steps:
Protection of Amino Group: The amino group at the 3-position is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-3-(N,N-bis-boc-amino)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Deprotection Reactions: The Boc protecting groups can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxides. Reaction conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products such as 3-[Bis[[(1,1-dimethylethyl)oxy]carbonyl]amino]-5-azido-pyridine or 3-[Bis[[(1,1-dimethylethyl)oxy]carbonyl]amino]-5-thio-pyridine can be formed.
Deprotection Reactions: The major product is 3-amino-5-bromo-pyridine after the removal of Boc groups.
Aplicaciones Científicas De Investigación
5-bromo-3-(N,N-bis-boc-amino)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.
Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-bromo-3-(N,N-bis-boc-amino)pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The presence of the bromine atom and Boc-protected amino group allows for selective interactions with biological targets, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-5-bromo-pyridine: Lacks the Boc protecting groups, making it more reactive in certain chemical reactions.
3-[Bis[[(1,1-dimethylethyl)oxy]carbonyl]amino]-pyridine: Similar structure but without the bromine atom, affecting its reactivity and applications.
Uniqueness
5-bromo-3-(N,N-bis-boc-amino)pyridine is unique due to the combination of the bromine atom and Boc-protected amino group. This combination allows for selective reactivity and protection during synthetic processes, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C15H21BrN2O4 |
|---|---|
Peso molecular |
373.24 g/mol |
Nombre IUPAC |
tert-butyl N-(5-bromopyridin-3-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C15H21BrN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)11-7-10(16)8-17-9-11/h7-9H,1-6H3 |
Clave InChI |
WWZBACUNJXLFAE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C1=CC(=CN=C1)Br)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


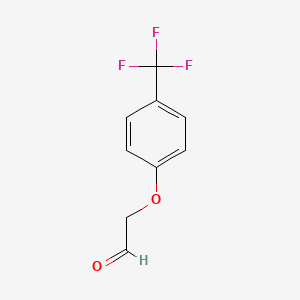
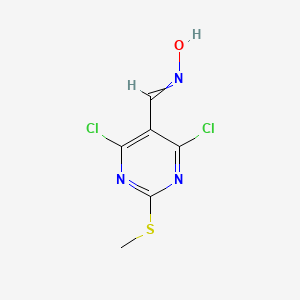
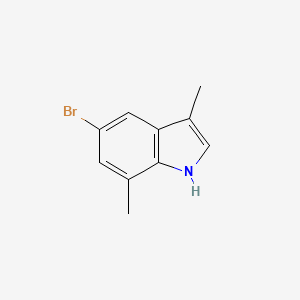
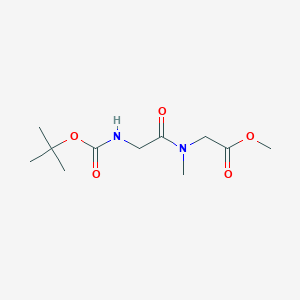
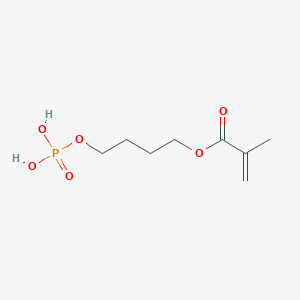
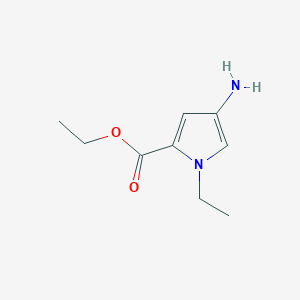
![Pentafluorophenyl 4-[(chlorocarbonothioyl)oxy]benzoate](/img/structure/B8596140.png)
![6-bromo-2-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B8596145.png)
